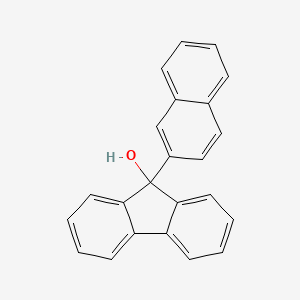
2-(3-Pyrrolidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Pyrrolidinyl)benzamide is a chemical compound that features a benzamide group attached to a pyrrolidine ringThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s biological activity and pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyrrolidinyl)benzamide typically involves the reaction of benzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems and reactors ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Pyrrolidinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced derivatives of the benzamide group.
Substitution: Substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Pyrrolidinyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(3-Pyrrolidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-(Pyrrolidin-1-yl)benzamide: Similar structure but with a different position of the pyrrolidine ring.
N-(2-Pyrrolidin-1-ylethyl)benzamide: Contains an ethyl linker between the benzamide and pyrrolidine groups.
3-(Pyrrolidin-1-yl)benzamide: Pyrrolidine ring attached at a different position on the benzamide.
Uniqueness: 2-(3-Pyrrolidinyl)benzamide is unique due to the specific position of the pyrrolidine ring, which can influence its binding affinity and selectivity towards biological targets. This positional difference can lead to variations in biological activity and pharmacological properties, making it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-pyrrolidin-3-ylbenzamide |
InChI |
InChI=1S/C11H14N2O/c12-11(14)10-4-2-1-3-9(10)8-5-6-13-7-8/h1-4,8,13H,5-7H2,(H2,12,14) |
InChI-Schlüssel |
LVCRAXCQXQDZLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C2=CC=CC=C2C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







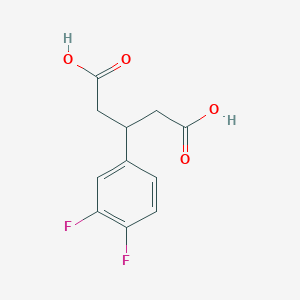

![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]](/img/structure/B8543695.png)
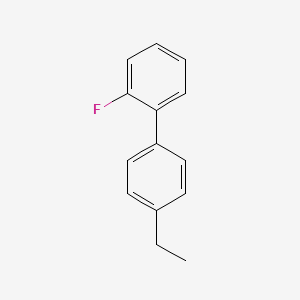
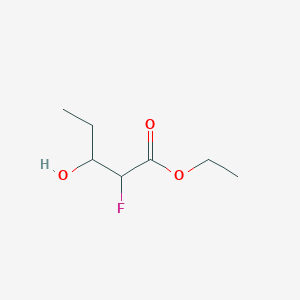
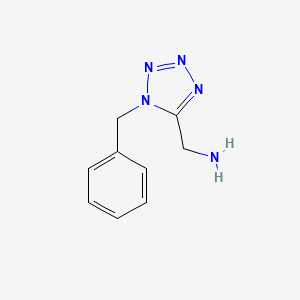
![Pyridin-3-yl [2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B8543728.png)
